molecular formula C7H10ClNO B133869 5-(3-Chloropropyl)-3-methylisoxazole CAS No. 130800-76-9

5-(3-Chloropropyl)-3-methylisoxazole

Cat. No.: B133869
CAS No.: 130800-76-9
M. Wt: 159.61 g/mol
InChI Key: WKCCXMQDJNSMOT-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-3-methylisoxazole is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloropropyl group at the 5-position and a methyl group at the 3-position of the isoxazole ring makes this compound unique. It is used in various chemical reactions and has applications in different fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-3-methylisoxazole typically involves the reaction of 3-methylisoxazole with 3-chloropropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3-methylisoxazole is treated with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-3-methylisoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products include 5-(3-azidopropyl)-3-methylisoxazole, 5-(3-thiopropyl)-3-methylisoxazole, and 5-(3-alkoxypropyl)-3-methylisoxazole.

    Oxidation: Products include various oxidized derivatives depending on the oxidizing agent used.

    Reduction: The major product is 5-(3-propyl)-3-methylisoxazole.

Scientific Research Applications

5-(3-Chloropropyl)-3-methylisoxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-3-methylisoxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloropropyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropropyl)-5-methylisoxazole: Similar structure but with different substitution pattern.

    5-(3-Bromopropyl)-3-methylisoxazole: Bromine instead of chlorine in the propyl group.

    5-(3-Iodopropyl)-3-methylisoxazole: Iodine instead of chlorine in the propyl group.

Uniqueness

5-(3-Chloropropyl)-3-methylisoxazole is unique due to the specific positioning of the chloropropyl and methyl groups on the isoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(3-chloropropyl)-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCCXMQDJNSMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435575
Record name 5-(3-Chloropropyl)-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130800-76-9
Record name 5-(3-Chloropropyl)-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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